Cellooctaose DP8 Cellooctaose DP8
Brand Name: Vulcanchem
CAS No.:
VCID: VC0212843
InChI:
SMILES:
Molecular Formula: C42H72O36
Molecular Weight:

Cellooctaose DP8

CAS No.:

Cat. No.: VC0212843

Molecular Formula: C42H72O36

Molecular Weight:

* For research use only. Not for human or veterinary use.

Cellooctaose  DP8 -

Specification

Molecular Formula C42H72O36

Introduction

Chemical Structure and Properties

Molecular Structure

Cellooctaose DP8 consists of eight β-D-glucopyranose units connected by β-1,4-glycosidic linkages. This linear oligosaccharide has the following key structural features:

  • Molecular formula: C42H72O36

  • Each glucose unit maintains the β-configuration at the anomeric carbon

  • The chain has a reducing end (containing a hemiacetal group) and a non-reducing end

  • All glucose units are in the chair conformation

The structure can be represented using the SMILES notation, though the exact notation is complex due to the stereochemistry involved in the multiple glucose units and their linkages .

Physical and Chemical Properties

Table 1: Key Physical and Chemical Properties of Cellooctaose DP8

PropertyValue
Molecular FormulaC42H72O36
Molecular WeightApproximately 1153 g/mol
AppearanceWhite to off-white powder
SolubilitySoluble in water; limited solubility in organic solvents
Optical RotationSpecific to β-configuration
Reducing PropertyContains one reducing end
StabilityStable under normal conditions; susceptible to acid hydrolysis

The physical properties of cellooctaose DP8 make it particularly suitable for enzymatic studies as it provides a well-defined substrate with consistent chain length for analyzing enzyme specificity and activity .

Synthesis and Isolation Methods

Chemical Synthesis

The preparation of pure cellooctaose DP8 can be achieved through several methods, each with its own advantages and challenges:

Partial Hydrolysis of Cellulose

Cellooctaose can be prepared by controlled partial hydrolysis of cellulose using hydrochloric acid or through acetolysis of cellulose . This process involves breaking down larger cellulose chains into smaller fragments under carefully controlled conditions to maximize the yield of the desired DP8 product.

Isolation and Purification Techniques

The isolation of pure cellooctaose DP8 from reaction mixtures requires sophisticated separation techniques:

Ion-Exchange Chromatography

Secondary purification can be achieved through ion-exchange chromatography of borate complexes, which has revealed the heterogeneity of cellodextrins that appear homogeneous according to size-exclusion chromatography .

Affinity Chromatography

Preparative affinity chromatography on phenyl-boronate-agarose has been utilized to further purify oligosaccharide components .

Table 2: Comparison of Isolation Methods for Cellooctaose DP8

MethodPrincipleAdvantagesLimitations
Size-Exclusion ChromatographySeparation by molecular sizeEffective for initial fractionationMay not distinguish structural isomers
Ion-Exchange ChromatographySeparation based on charge interactionsReveals heterogeneity among size-similar compoundsRequires formation of borate complexes
Affinity ChromatographySpecific binding interactionsHigh specificity for certain structural featuresMore complex setup and conditions
HPLCVarious principles depending on column typeHigh resolutionMay not completely separate DP8 from DP7 and DP9

Applications in Research

Cellooctaose DP8 serves as an important research tool in multiple scientific fields:

Enzyme Activity Studies

Cellooctaose provides a well-defined substrate for studying the activity and specificity of various cellulolytic enzymes:

Lytic Polysaccharide Monooxygenases (LPMOs)

LPMOs are copper-dependent enzymes that oxidatively cleave glycosidic bonds in cellulose. Research has shown that these enzymes can generate oxidized products from cellodextrins including DP8 . The study of LPMO activity on defined substrates like cellooctaose helps elucidate their mechanism of action and potential applications in biomass conversion.

Cellulases and β-Glucosidases

Various cellulolytic enzyme cocktails have been tested using defined oligosaccharides like cellooctaose to determine their specificity and efficiency . These studies reveal how enzymes from different glycoside hydrolase families interact with specific substrate lengths.

Role in Cellulose Degradation Studies

Oxidative Degradation Pathways

Studies utilizing cellooctaose DP8 have provided insights into oxidative cellulose degradation mechanisms:

Hydrogen Peroxide-Mediated Degradation

Recent studies have also explored how hydrogen peroxide can act as a co-substrate in LPMO-catalyzed cellulose degradation, with important implications for industrial applications .

Structural Analysis and Characterization

Multiple analytical techniques have been employed to characterize cellooctaose DP8 and its derivatives:

Mass Spectrometry

Mass spectrometry techniques, particularly MALDI-TOF MS/MS, have been used to analyze permethylated cellodextrins and their oxidized products . These analyses can distinguish between modifications at the reducing and non-reducing ends of the oligosaccharides.

NMR Spectroscopy

13C and 1H NMR spectroscopy have been employed to assess the homogeneity of cellodextrins and to characterize their structure . These techniques provide detailed information about the anomeric configuration and linkage patterns of the glucose units.

Future Research Directions

Advanced Synthesis Methods

Research continues to develop more efficient methods for synthesizing pure cellooctaose DP8:

  • Engineered enzymes with improved specificity for producing defined chain lengths

  • Chemoenzymatic approaches combining chemical modifications with enzymatic synthesis

  • Scale-up of production methods to increase availability for research and applications

Emerging Applications

Several promising applications for cellooctaose and related cellodextrins are emerging:

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